2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Substitution Reactions: Introduction of the 4-methoxyphenyl and 5-methylpyridin-2-yl groups can be done through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to hydrogenation of double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, used as antimalarial agents.
Pyridine Derivatives: Like nicotinamide, involved in metabolic processes.
Uniqueness
2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide may have unique properties due to the specific arrangement of functional groups, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C23H19N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-12-22(24-14-15)26-23(27)19-13-21(16-8-10-17(28-2)11-9-16)25-20-6-4-3-5-18(19)20/h3-14H,1-2H3,(H,24,26,27) |
InChI Key |
GMQNRUWFSNXSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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